molecular formula C5H11O7P B061813 1-deoxy-D-xylulose 5-phosphate CAS No. 190079-18-6

1-deoxy-D-xylulose 5-phosphate

Cat. No. B061813
CAS RN: 190079-18-6
M. Wt: 214.11 g/mol
InChI Key: AJPADPZSRRUGHI-RFZPGFLSSA-N
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Description

1-Deoxy-D-xylulose-5-phosphate (DXP) is an intermediate in the non-mevalonate pathway formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase . It is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . This compound belongs to the pentose phosphates .


Synthesis Analysis

The synthesis of DXP involves the condensation of pyruvate and D-glyceraldehyde 3-phosphate . The enzyme 1-deoxy-d-xylulose-5-phosphate synthase (DXS) plays a crucial role in this process . A study has reported the successful use of a loop truncation to crystallize and solve the first DXPS structures of a pathogen, namely M. tuberculosis (MtDXPS) .


Molecular Structure Analysis

Structural analysis of DXPS from Pseudomonas aeruginosa and Klebsiella pneumoniae reveals conformational changes upon cofactor binding . The absence of the cofactor ThDP leads to a disordered loop close to the active site .


Chemical Reactions Analysis

In enzymology, a 1-deoxy-d-xylulose-5-phosphate synthase (EC 2.2.1.7) is an enzyme in the non-mevalonate pathway that catalyzes the chemical reaction pyruvate + d-glyceraldehyde 3-phosphate 1-deoxy-d-xylulose 5-phosphate + CO2 .


Physical And Chemical Properties Analysis

The molecular weight of DXP is 214.11 (free acid basis) . The protein contains three conserved domains, namely NADPH (GSTGSIGT and LAAGSNV), substrate binding (LPADSEHSAI and NKGLEVIEAHY), and Cys-Ser- (Ala/Met/Val/Thr) cleavage-site domains .

Scientific Research Applications

Terpenoid Biosynthesis Precursor

DXP is the first and rate-limiting enzyme in the plastidial methylerythritol phosphate pathway, which produces isopentenyl diphosphate and its isoform dimethylallyl diphosphate as terpenoid biosynthesis precursors . Terpenoids are considered to be the largest group of secondary metabolites and natural products .

Role in Mulberry (Morus L.) Metabolism

In mulberry, an economically and ecologically important perennial tree, DXP plays a crucial role in the production of diverse secondary metabolites, including terpenoids that protect plants against bacteria and insects and may be useful for treating human diseases .

Role in Plant Growth and Development

Overexpression of DXP in Arabidopsis thaliana increased the gibberellic acid content and resulted in early flowering, whereas overexpression of DXP enhanced root growth and increased the chlorophyll and carotenoid content .

Role in Tomato (Solanum lycopersicum) Metabolism

In tomatoes, DXP is a rate-limiting enzyme in terpene synthesis that can affect the accumulation of secondary metabolites . The RT-qPCR analysis showed that the tomato DXS2 gene was able to respond upon exposure to methyl jasmonate (MeJA) .

Role in Photosynthetic Pigment Synthesis

The SlDXS1 gene, a member of the DXP gene family in tomatoes, is associated with the synthesis of photosynthetic pigments .

Role in Isoprenoid Biosynthesis

DXP is used as a substrate for the identification, differentiation, and characterization of procaryotic 1-Deoxy-D-xylulose-5-phosphate reductoisomerase(s) (Dxr) which catalyze the first committed step of the nonmevalonate pathway (NMP) for isoprenoid biosynthesis .

Mechanism of Action

Target of Action

1-Deoxy-D-xylulose 5-phosphate (DXP) primarily targets the enzyme 1-Deoxy-D-xylulose 5-phosphate synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants . The proteins that DXP targets also include 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase .

Mode of Action

DXP synthase catalyzes the decarboxylative condensation of pyruvate and d-glyceraldehyde 3-phosphate to produce DXP . The main difference found in the active site of DXPS structures is a highly coordinated water, showing a new mechanism for the enamine-intermediate stabilization . A “fork-like” motif could be identified in the enamine structure, using a different residue for the interaction with the cofactor, potentially leading to a decrease in the stability of the intermediate .

Biochemical Pathways

DXP is an intermediate in the non-mevalonate pathway, also known as the MEP pathway . This pathway is responsible for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . The MEP pathway is used for the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants .

Result of Action

The action of DXP leads to the production of terpenoids via the MEP pathway . Terpenoids play essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .

Action Environment

The action of DXP and its efficacy can be influenced by various environmental factors. For example, in plants, the expression and regulation of DXS, the enzyme that DXP targets, can be affected by factors such as light, temperature, and nutrient availability . .

Safety and Hazards

DXP is used as a substrate for the identification, differentiation, and characterization of procaryotic 1-Deoxy-D-xylulose-5-phosphate reductoisomerase(s) (Dxr) which catalyze the first committed step of the nonmevalonate pathway (NMP) for isoprenoid biosynthesis .

properties

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPADPZSRRUGHI-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940547
Record name 1-Deoxy-5-O-phosphonopent-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Deoxy-D-xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

190079-18-6
Record name 1-Deoxy-D-xylulose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190079-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Deoxy-D-xylulose 5-phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-D-xylulose 5-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02496
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Record name 1-Deoxy-5-O-phosphonopent-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEOXY-D-XYLULOSE 5-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-Deoxy-D-xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-deoxy-D-xylulose 5-phosphate
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Reactant of Route 6
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